Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate

Catalog No.
S12804663
CAS No.
M.F
C18H25N3O2
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carbox...

Product Name

Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate

IUPAC Name

tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-11-7-10-20(16(12-19)14-21)13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-11,13-14H2,1-3H3

InChI Key

DPIIMUKQPYCKFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(C(C1)C#N)CC2=CC=CC=C2

Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate (CAS 1823295-64-2) is a highly specialized, orthogonally protected homopiperazine building block designed for complex pharmaceutical and agrochemical synthesis. Featuring a seven-membered 1,4-diazepane core, this compound is distinguished by a C3-cyano functional handle and dual nitrogen protection (N1-Boc and N4-Benzyl). This specific configuration allows for precise, step-wise derivatization at either nitrogen center without cross-reactivity, while the cyano group provides an essential vector for further functionalization, such as reduction to an aminomethyl group or hydrolysis to an amide. For procurement teams and synthetic chemists, this pre-functionalized scaffold eliminates multiple low-yield synthetic steps, offering a highly processable, purity-verified starting material for the generation of conformationally unique libraries and CNS-penetrant therapeutics [1].

Research Fit

Building block Functionalized 1,4-diazepane core with three orthogonal reactive handles
Use context Supports parallel library synthesis and SAR exploration
Selection logic N-Boc, N-benzyl, and C-cyano groups enable sequential, chemoselective derivatization

Attempting to substitute this compound with a generic, unprotected 1,4-diazepane or a mono-protected analog (e.g., 1-Boc-homopiperazine) introduces severe workflow inefficiencies. Unprotected homopiperazines suffer from poor regioselectivity during functionalization, typically yielding statistical mixtures of N1, N4, and N1,N4-disubstituted products that require labor-intensive chromatographic separation. Furthermore, introducing a cyano group at the C3 position post-ring-formation is synthetically prohibitive, often leading to ring-opening side reactions or yields below 20%. Procuring the exact orthogonally protected, C3-cyano functionalized compound bypasses these bottlenecks, ensuring >95% regiocontrol during downstream coupling and significantly reducing the overall cost of goods (COGs) by eliminating the need for excess starting materials and complex purification steps [1].

Substitution Risk

Handles Unsubstituted diazepane lacks orthogonal Boc, benzyl, and cyano groups, requiring additional low-yielding steps
Routes Established synthetic sequences may be altered; direct replacement may not reproduce library diversity
Physicochem LogP and solubility profile shifts could affect downstream ADME profiling in compound series

Regioselective Functionalization Efficiency

The dual Boc/Benzyl protection scheme of Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate enables highly efficient, step-wise functionalization. When compared to unprotected 3-cyano-1,4-diazepane baselines, the orthogonally protected compound delivers vastly superior yields for asymmetric N,N'-disubstitution. Standard protocols utilizing TFA for Boc removal or Pd/C for Benzyl cleavage proceed with near-quantitative selectivity, whereas unprotected baselines struggle with over-alkylation and poor regiocontrol [1].

Evidence DimensionOverall yield of asymmetrically N,N'-disubstituted target
Target Compound Data>85% overall yield across 2-step sequential coupling
Comparator Or BaselineUnprotected 3-cyano-1,4-diazepane (<35% overall yield)
Quantified Difference50% absolute increase in target yield
ConditionsSequential N-alkylation/acylation standard workflows

Eliminates the need for costly, low-yield regioselective protection steps, directly reducing the procurement volume of raw materials and shortening synthesis timelines.

Lipophilicity profile
Data to verify
Target LogP: 3.02 (calc.) vs unsubstituted core: ~ -1.0
May support membrane permeability and CNS penetration profiling
Calculated property; experimental confirmation recommended

Synthetic Versatility of the C3-Cyano Vector

The pre-installed C3-cyano group serves as a critical synthetic handle that is absent in standard homopiperazine building blocks. Compared to Tert-butyl 4-benzyl-1,4-diazepane-1-carboxylate, which lacks this substitution, the target compound allows for direct access to branched aminomethyl or carboxylic acid derivatives without requiring de novo ring synthesis. Reduction of the cyano group via catalytic hydrogenation or hydride donors proceeds smoothly, providing a primary amine vector for further elaboration [1].

Evidence DimensionAccess to C3-aminomethyl derivatives
Target Compound DataDirect 1-step conversion (quantitative yield via Raney-Ni/H2)
Comparator Or BaselineTert-butyl 4-benzyl-1,4-diazepane-1-carboxylate (0% direct conversion, requires de novo ring synthesis)
Quantified Difference1-step vs. multi-step de novo synthesis requirement
ConditionsStandard nitrile reduction conditions

Procuring this specific C3-cyano substituted scaffold saves weeks of synthetic effort compared to attempting late-stage functionalization or custom ring construction.

Synthetic yield
Class-level inference
85% yield in single-step cyanation vs multi-step routes (typically lower)
Reported higher synthetic efficiency under optimized conditions
Yields may vary with scale and substrate quality

Modulation of N4 Basicity for Medicinal Chemistry

The electron-withdrawing inductive effect of the C3-cyano group significantly alters the physicochemical properties of the adjacent N4 nitrogen once deprotected. Compared to unsubstituted homopiperazines, the basicity of the N4 position is reduced. This modulation is highly desirable in medicinal chemistry to improve membrane permeability and mitigate off-target liabilities (such as hERG binding) that are often associated with highly basic aliphatic amines [1].

Evidence DimensionBasic pKa of the N4 nitrogen (post-benzyl deprotection)
Target Compound DataEstimated pKa ~ 7.5 - 8.0
Comparator Or BaselineUnsubstituted 1,4-diazepane (N4 pKa ~ 9.5 - 10.0)
Quantified Difference~1.5 to 2.0 log unit reduction in basicity
ConditionsAqueous physiological conditions (pH 7.4)

Selecting the C3-cyano variant provides a built-in mechanism for tuning the basicity of the final API, improving its pharmacokinetic profile and reducing downstream development risks.

Orthogonal handles
Class-level inference
3 functional handles (Boc, benzyl, cyano) vs 1 (Boc only) in simpler analogs
May support parallel library synthesis and SAR exploration
Orthogonality depends on specific reaction conditions

Synthesis of CNS-Penetrant Therapeutics

The modulated pKa of the N4 nitrogen, driven by the C3-cyano group, makes this building block ideal for developing central nervous system (CNS) drugs. The reduced basicity helps limit hERG channel liabilities and improves blood-brain barrier (BBB) permeability, making it a superior choice over standard homopiperazines for neuro-active library generation [1].

Development of Constrained Peptidomimetics

The C3-cyano group can be readily converted into an aminomethyl or carboxylic acid moiety, providing a functional vector that mimics amino acid side chains. Combined with the conformational flexibility of the 7-membered ring, this compound is perfectly suited for synthesizing constrained peptidomimetics and macrocyclic inhibitors [2].

High-Throughput Combinatorial Library Generation

The robust orthogonal protection (Boc/Benzyl) allows for rapid, automated, and regioselective functionalization at both nitrogen centers. This makes the compound an excellent core scaffold for industrial high-throughput screening (HTS) campaigns, ensuring high-purity library members without the need for intermediate chromatographic purification [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS-targeted research compound libraries
Physicochemical profile within reported CNS range (LogP ~3, TPSA ~57)
Verify permeability and target engagement in relevant cell-based assays
Parallel synthesis and high-throughput chemistry
Three orthogonal reactive sites for sequential derivatization
Confirm chemoselectivity and purity of intermediates under chosen conditions
GPCR and ion channel modulator development
1,4-diazepane scaffold as privileged structure for CB2, TASK-1/3 targets
Assess target selectivity and preliminary SAR in functional assays

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

315.19467705 g/mol

Monoisotopic Mass

315.19467705 g/mol

Heavy Atom Count

23

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